molecular formula C23H17FN2O3S3 B14993675 C23H17FN2O3S3

C23H17FN2O3S3

Cat. No.: B14993675
M. Wt: 484.6 g/mol
InChI Key: CXWXJQNYQRSNIU-UHFFFAOYSA-N
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Description

The compound with the molecular formula C23H17FN2O3S3 is a complex organic molecule that contains carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C23H17FN2O3S3 typically involves multiple steps, including the formation of key intermediates and the final assembly of the target molecule. Common synthetic routes may include:

    Formation of Intermediates: Initial steps often involve the preparation of intermediates through reactions such as halogenation, nitration, and sulfonation.

    Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts in cross-coupling reactions.

    Final Assembly: The final steps involve the assembly of the target molecule through reactions such as condensation, cyclization, and purification.

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

C23H17FN2O3S3: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

C23H17FN2O3S3: has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, coatings, and polymers.

Mechanism of Action

The mechanism of action of C23H17FN2O3S3 involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Enzymes, receptors, and other biomolecules that the compound binds to or modifies.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    C23H17FN2O3S2: A similar compound with one less sulfur atom.

    C23H17FN2O3S4: A similar compound with one additional sulfur atom.

    C23H17FN2O2S3: A similar compound with one less oxygen atom.

Uniqueness

C23H17FN2O3S3: is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties. Its unique structure allows it to interact with specific molecular targets and exhibit particular reactivity patterns that differentiate it from similar compounds.

Properties

Molecular Formula

C23H17FN2O3S3

Molecular Weight

484.6 g/mol

IUPAC Name

14-(4-fluorophenyl)-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

InChI

InChI=1S/C23H17FN2O3S3/c24-9-3-5-10(6-4-9)26-21(27)15-11-8-12(16(15)22(26)28)18-14(11)17(13-2-1-7-30-13)19-20(31-18)25-23(29)32-19/h1-7,11-12,14-18H,8H2,(H,25,29)

InChI Key

CXWXJQNYQRSNIU-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=C(C=C5)F)SC6=C(C3C7=CC=CS7)SC(=O)N6

Origin of Product

United States

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